3,3-Dibromoazocan-2-one
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Overview
Description
3,3-Dibromoazocan-2-one: is an organic compound characterized by the presence of two bromine atoms attached to the azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibromoazocan-2-one typically involves the bromination of azocan-2-one. This can be achieved through the reaction of azocan-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dibromoazocan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form azocan-2-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: Hydroxylated azocane derivatives.
Reduction: Azocan-2-one.
Oxidation: Higher brominated azocane compounds.
Scientific Research Applications
3,3-Dibromoazocan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for more complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dibromoazocan-2-one involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dibromoazocane: Similar structure but with bromine atoms at different positions.
3,3-Dichloroazocan-2-one: Similar structure with chlorine atoms instead of bromine.
3,3-Diiodoazocan-2-one: Similar structure with iodine atoms instead of bromine.
Uniqueness: 3,3-Dibromoazocan-2-one is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms also influences the compound’s physical properties, such as melting point and solubility, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
CAS No. |
32566-59-9 |
---|---|
Molecular Formula |
C7H11Br2NO |
Molecular Weight |
284.98 g/mol |
IUPAC Name |
3,3-dibromoazocan-2-one |
InChI |
InChI=1S/C7H11Br2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h1-5H2,(H,10,11) |
InChI Key |
HTNJKJOBEMTXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)NCC1)(Br)Br |
Origin of Product |
United States |
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